molecular formula C20H16N2O B12581644 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol CAS No. 185555-01-5

1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol

Cat. No.: B12581644
CAS No.: 185555-01-5
M. Wt: 300.4 g/mol
InChI Key: DEMDXIUOLJXTNE-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features both imidazole and naphthol moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the naphthol component is a naphthalene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol typically involves the condensation of 2-naphthol with an imidazole derivative. One common method involves the reaction of 2-naphthol with 2-phenyl-1H-imidazole-1-methanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form a quinone derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The aromatic rings in both the imidazole and naphthol moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the imidazole ring.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic rings.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the naphthol moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: Lacks the naphthol moiety but shares the imidazole structure.

    2-Naphthol: Contains the naphthol moiety but lacks the imidazole ring.

    1-(2-Methyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol: Similar structure with a methyl group instead of a phenyl group on the imidazole ring.

Uniqueness

1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol is unique due to the combination of the imidazole and naphthol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

185555-01-5

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-[(2-phenylimidazol-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C20H16N2O/c23-19-11-10-15-6-4-5-9-17(15)18(19)14-22-13-12-21-20(22)16-7-2-1-3-8-16/h1-13,23H,14H2

InChI Key

DEMDXIUOLJXTNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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